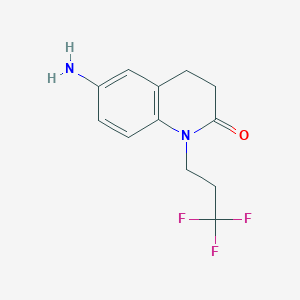

6-Amino-1-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydroquinolin-2-one

Description

6-Amino-1-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydroquinolin-2-one is a fluorinated tetrahydroquinolinone derivative characterized by a 3,3,3-trifluoropropyl substituent at the 1-position and an amino group at the 6-position of the tetrahydroquinoline scaffold. This compound belongs to a broader class of bioactive molecules explored for pharmaceutical applications, particularly in central nervous system (CNS) disorders and enzyme modulation. The trifluoropropyl group enhances lipophilicity and metabolic stability, while the amino group facilitates hydrogen bonding interactions with biological targets.

Properties

IUPAC Name |

6-amino-1-(3,3,3-trifluoropropyl)-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O/c13-12(14,15)5-6-17-10-3-2-9(16)7-8(10)1-4-11(17)18/h2-3,7H,1,4-6,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDNLFZYILIKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)N)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,3,3-trifluoropropylamine with a suitable quinoline derivative can lead to the formation of the desired compound. The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane and may require catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone derivatives, while substitution reactions can produce a variety of substituted tetrahydroquinolinones.

Scientific Research Applications

6-Amino-1-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is investigated for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 6-Amino-1-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydroquinolin-2-one exerts its effects involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amino group can form hydrogen bonds with target molecules, influencing their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-Amino-1-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydroquinolin-2-one can be contextualized by comparing it to analogs with varying substituents. Below is a detailed analysis:

Structural Modifications and Physicochemical Properties

<sup>*</sup>LogP values estimated using computational tools (e.g., ChemAxon).

Research Findings and Data Tables

Table 2: Environmental Impact Metrics

Biological Activity

6-Amino-1-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydroquinolin-2-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydroquinoline core with an amino group and a trifluoropropyl substituent. Its molecular formula is , and it exhibits notable physicochemical properties that influence its biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. For instance, compounds with similar structures have shown efficacy against Staphylococcus aureus and Escherichia coli.

- Cytotoxicity : The compound has been evaluated for cytotoxic effects in cancer cell lines. In vitro assays indicated that it can induce apoptosis in specific cancer types, potentially through the activation of caspase pathways.

- Enzyme Inhibition : The compound's ability to inhibit certain enzymes involved in metabolic pathways has been documented. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications to the trifluoropropyl group or the amino substituent can significantly alter its potency and selectivity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Trifluoropropyl substitution | Enhances lipophilicity and membrane permeability |

| Altered amino group position | Affects binding affinity to target proteins |

| Variations in the tetrahydroquinoline core | Can lead to increased cytotoxicity or selectivity |

Case Studies

Several case studies have highlighted the biological effects of this compound:

- Study on Anticancer Activity : A study conducted on human breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM), suggesting potent anticancer properties.

- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound reduced inflammatory markers such as TNF-alpha and IL-6 levels by approximately 40%, indicating its potential as an anti-inflammatory agent.

- Neuroprotective Effects : Research exploring neuroprotective effects showed that the compound could mitigate oxidative stress-induced neuronal damage in vitro, suggesting a potential role in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.